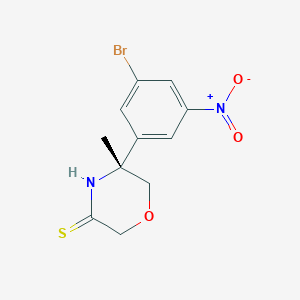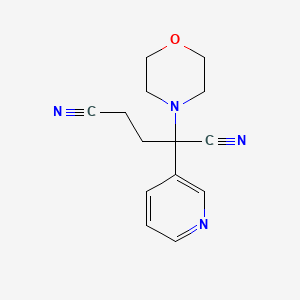
4-(benzyloxy)-2-bromocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-2-bromocyclohexan-1-one is an organic compound that features a benzyloxy group and a bromine atom attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-bromocyclohexan-1-one typically involves the bromination of 4-benzyloxycyclohexanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzyloxy)-2-bromocyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-benzyloxycyclohexanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.
Reduction: Formation of 4-benzyloxycyclohexanone.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(benzyloxy)-2-bromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-2-bromocyclohexan-1-one involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxy-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a bromine atom.
4-Benzyloxy-2-hydroxybenzylidene: Contains a benzylidene group instead of a bromine atom.
4-Benzyloxy-2-hydroxybenzylamine: Features an amine group instead of a bromine atom.
Uniqueness
4-(benzyloxy)-2-bromocyclohexan-1-one is unique due to the presence of both a benzyloxy group and a bromine atom on the cyclohexanone ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
2-bromo-4-phenylmethoxycyclohexan-1-one |
InChI |
InChI=1S/C13H15BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clé InChI |
BYULBDFJKNBSDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(CC1OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8431049.png)
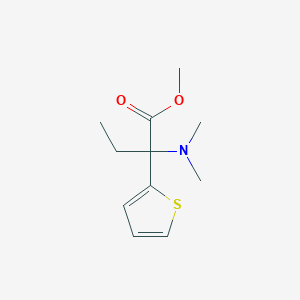
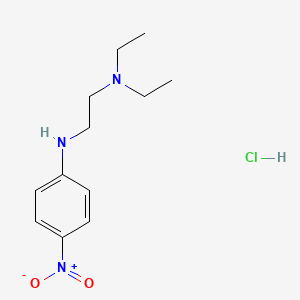
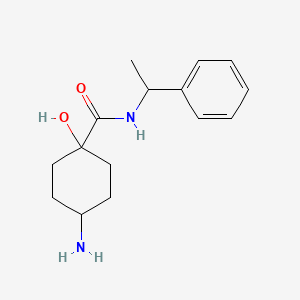
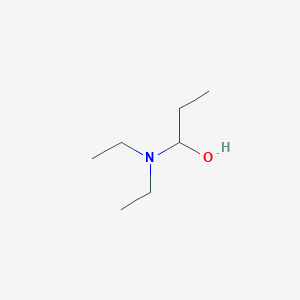
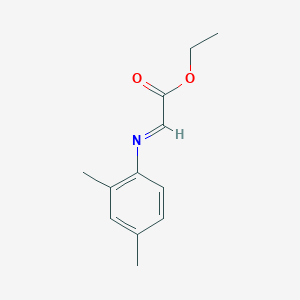

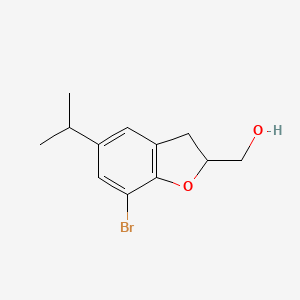
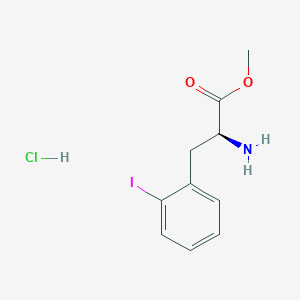
![(S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one](/img/structure/B8431122.png)
![1-(3-aminopropyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8431131.png)
